

# Tributyl(iodomethyl)stannane synthesis protocol

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## Compound of Interest

Compound Name: **Tributyl(iodomethyl)stannane**

Cat. No.: **B1310542**

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## An In-Depth Technical Guide to the Synthesis of **Tributyl(iodomethyl)stannane**

For researchers, scientists, and professionals in drug development, **tributyl(iodomethyl)stannane** is a valuable reagent. It serves as a key building block in organic synthesis, enabling the introduction of an iodomethyl group onto various molecules. This guide provides a detailed overview of the primary synthesis protocols, quantitative data, and experimental methodologies.

## Synthesis Overview

The preparation of **tributyl(iodomethyl)stannane** can be achieved through several synthetic routes. The most common and high-yielding method involves a two-step process starting from tributyltin hydride to first form a chloromethyl intermediate, followed by a halide exchange reaction. An alternative one-pot synthesis offers a more direct approach from tributyltin chloride.

## Quantitative Data Summary

The following table summarizes the quantitative data for two prominent synthesis methods for **tributyl(iodomethyl)stannane**, providing a clear comparison of their efficiency and reaction conditions.

Parameter	Method 1: From Tributyl(chloromethyl)stannane	Method 2: One-Pot from Tributyltin Chloride
Starting Materials	Tributyl(chloromethyl)stannane, Sodium Iodide	Tributyltin Chloride, Diiodomethane, n-Butyllithium
Solvent	Acetone	Tetrahydrofuran or Diethyl Ether
Reaction Temperature	25-27 °C	-78 °C to Room Temperature
Reaction Time	12 hours	12 hours
Yield	up to 95% <sup>[1]</sup>	63-68% <sup>[2]</sup>
Purity	High purity after purification <sup>[1]</sup>	Good purity after distillation <sup>[2]</sup>

## Experimental Protocols

### Method 1: Synthesis from Tributyl(chloromethyl)stannane

This high-yield, two-step protocol is a reliable method for producing **tributyl(iodomethyl)stannane**.<sup>[1]</sup> The first step involves the synthesis of tributyl(chloromethyl)stannane, which is then converted to the iodo-derivative.

#### Step 1: Preparation of Tributyl(chloromethyl)stannane

A detailed procedure for the synthesis of tributyl(chloromethyl)stannane can be found in the literature, often involving the reaction of tributyltin hydride with paraformaldehyde and a chlorinating agent.<sup>[1]</sup>

#### Step 2: Preparation of Tributyl(iodomethyl)stannane

##### Materials:

- Tributyl(chloromethyl)stannane
- Sodium iodide (NaI)

- Acetone (analytical reagent grade)

Procedure:

- An oven-dried 250-mL round-bottomed flask equipped with a magnetic stir bar is charged with tributyl(chloromethyl)stannane (e.g., 10.0 g, 30.7 mmol, 1.0 equiv) and acetone (125 mL).
- Sodium iodide (e.g., 9.20 g, 61.4 mmol, 2.0 equiv) is added to the solution in one portion.
- The flask is sealed with a rubber septum, and the reaction mixture is stirred at 25-27 °C for 12 hours.
- After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
- The resulting residue is suspended in hexanes and filtered to remove the sodium chloride byproduct.
- The filtrate is concentrated under reduced pressure to afford **tributyl(iodomethyl)stannane** as a crude product.
- Further purification can be achieved by column chromatography on silica gel if necessary.

Storage: **Tributyl(iodomethyl)stannane** can decompose over time at ambient temperature. For best results, it should be stored as a degassed 1 M solution in hexanes at -10 °C and used within a few days.[\[1\]](#)

## Method 2: One-Pot Synthesis from Tributyltin Chloride

This method provides a more direct route to **tributyl(iodomethyl)stannane**, albeit with a slightly lower yield.[\[2\]](#)

Materials:

- Tributyltin chloride
- Diiodomethane ( $\text{CH}_2\text{I}_2$ )

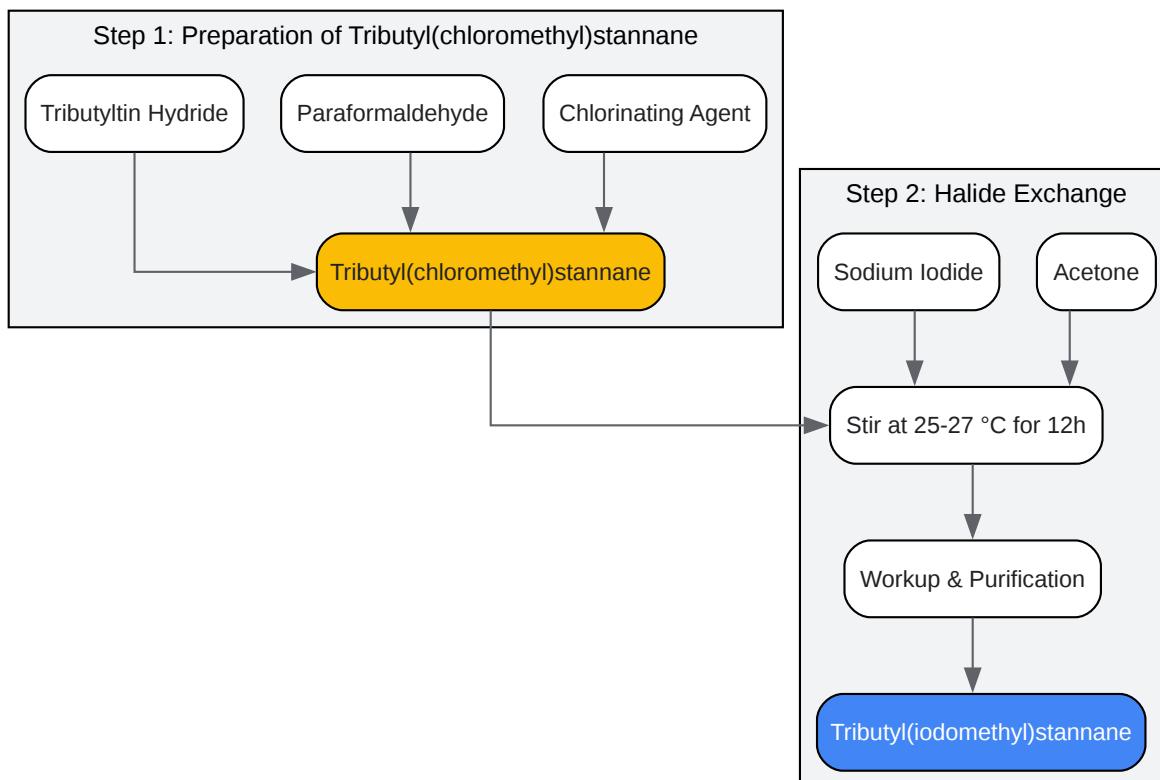
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF) or diethyl ether
- n-Hexane

#### Procedure:

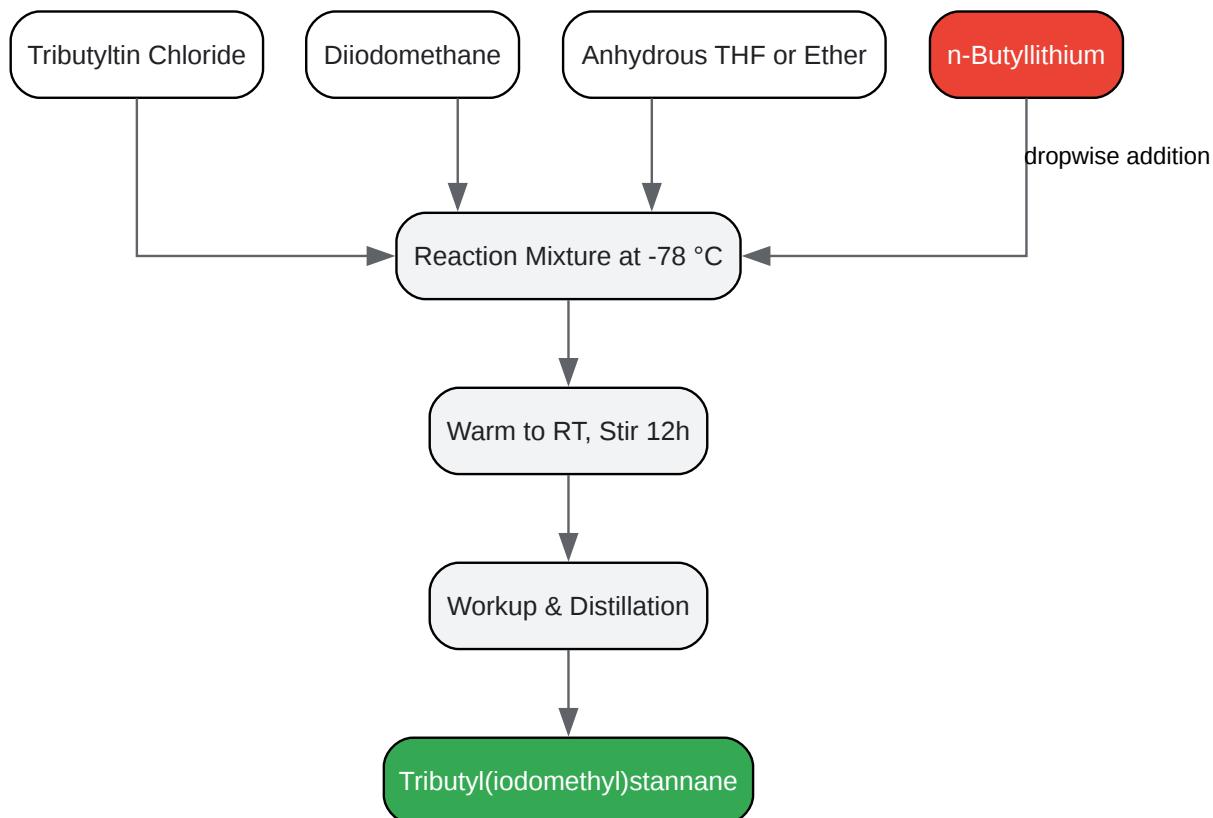
- To a 1 L reaction flask under an inert nitrogen atmosphere, add diiodomethane (e.g., 26.7 g, 0.1 mol), tributyltin chloride (e.g., 32.5 g, 0.1 mol), and 200 mL of anhydrous THF or diethyl ether.
- Cool the mixture to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (e.g., 42 mL of a 2.5 M solution in hexanes, 0.105 mol) dropwise to the reaction mixture.
- After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approximately 12 hours).
- Remove the solvent under reduced pressure.
- Extract the target product with n-hexane and filter to remove any insoluble substances.
- Remove the n-hexane from the filtrate by rotary evaporation to yield a pale yellow liquid.
- Purify the product by vacuum distillation (140-142 °C / 1 mmHg) to obtain colorless **tributyl(iodomethyl)stannane**.<sup>[2]</sup>

## Mandatory Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis of **tributyl(iodomethyl)stannane**.

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Caption: Synthesis workflow for **tributyl(iodomethyl)stannane** via halide exchange.

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## References

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